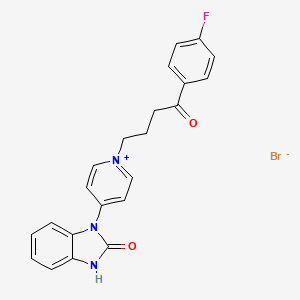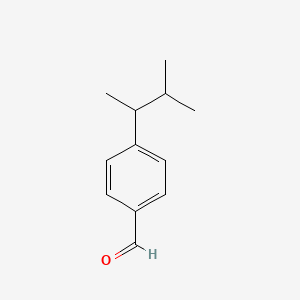
4-(1,2-Dimethylpropyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dimethylpropyl)benzaldehyde, also known as P-tert-amylbenzaldehyde, is an organic compound with the chemical formula C14H18O. It is a colorless to light yellow liquid with a fragrant smell. This compound is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . It is used as an intermediate in organic synthesis and has applications in medicine, pesticides, and the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,2-Dimethylpropyl)benzaldehyde can be synthesized through alkylation reactions. One common method involves the reaction of p-tolualdehyde with tetra-tert-butyl aluminum (TBA) to form the desired compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2-Dimethylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as aluminum trichloride (AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted benzaldehydes depending on the electrophile used.
Applications De Recherche Scientifique
4-(1,2-Dimethylpropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the fragrance industry for the synthesis of aromatic compounds.
Mécanisme D'action
The mechanism of action of 4-(1,2-Dimethylpropyl)benzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring in the compound acts as a nucleophile, attacking electrophiles to form substituted products. This mechanism is crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.
4-tert-Butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a 1,2-dimethylpropyl group.
4-tert-Amylbenzaldehyde: Another name for 4-(1,2-Dimethylpropyl)benzaldehyde.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives. Its solubility in organic solvents and its fragrant smell make it particularly valuable in the fragrance industry .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-(3-methylbutan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16O/c1-9(2)10(3)12-6-4-11(8-13)5-7-12/h4-10H,1-3H3 |
Clé InChI |
ASCPGKMHGGQVAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


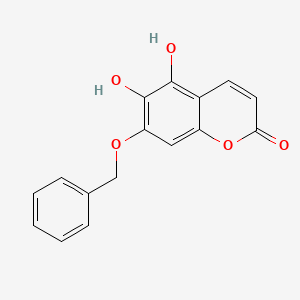
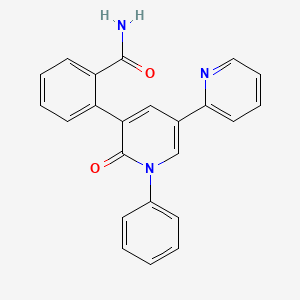
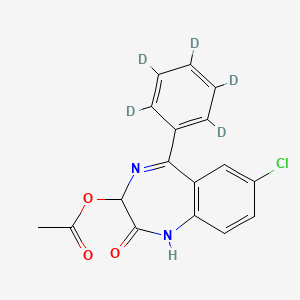
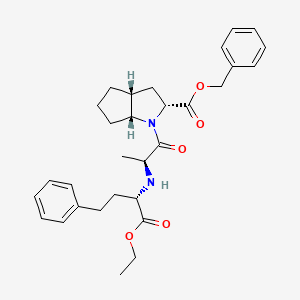
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
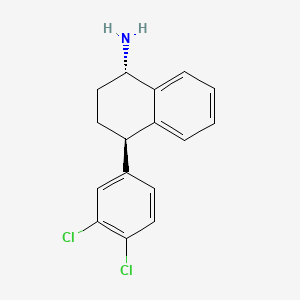
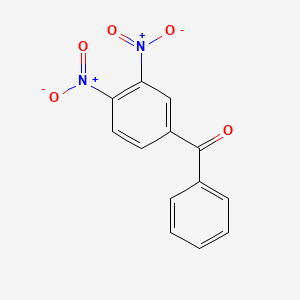
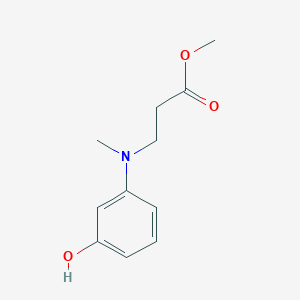
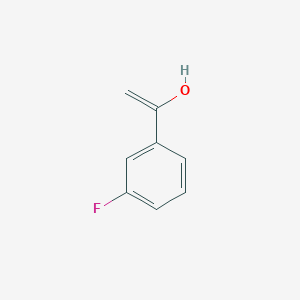
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
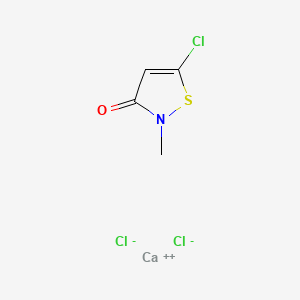

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
